Antibacterial agent 31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

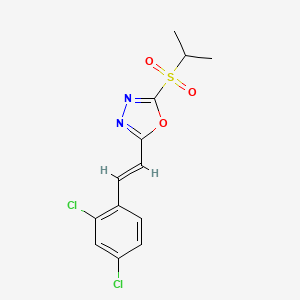

Molecular Formula |

C13H12Cl2N2O3S |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-propan-2-ylsulfonyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C13H12Cl2N2O3S/c1-8(2)21(18,19)13-17-16-12(20-13)6-4-9-3-5-10(14)7-11(9)15/h3-8H,1-2H3/b6-4+ |

InChI Key |

CLHYIHRJYYAGJJ-GQCTYLIASA-N |

Isomeric SMILES |

CC(C)S(=O)(=O)C1=NN=C(O1)/C=C/C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C)S(=O)(=O)C1=NN=C(O1)C=CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antibacterial Agent 31 (Utilizing Ciprofloxacin as a Representative Model)

Disclaimer: "Antibacterial agent 31" is not a recognized designation in publicly available scientific literature. This guide utilizes Ciprofloxacin, a well-characterized fluoroquinolone antibiotic, as a representative model to illustrate the requested in-depth technical information. The data and mechanisms described herein pertain to Ciprofloxacin and the broader fluoroquinolone class.

This technical guide provides a comprehensive overview of the mechanism of action for researchers, scientists, and drug development professionals. It details the molecular targets, quantitative activity, and the experimental protocols used to elucidate its antibacterial effects.

Core Mechanism of Action: Inhibition of DNA Synthesis

Ciprofloxacin belongs to the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The agent forms a ternary complex with the enzyme and DNA, which stabilizes DNA strand breaks created by the enzymes.[5] This complex physically blocks the progression of the replication fork, leading to an arrest of DNA replication and ultimately, cell death.[3][5]

The primary target of fluoroquinolones can differ depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more sensitive.[][4] Ciprofloxacin has demonstrated potent activity against both enzymes.[6]

Signaling Pathway of Inhibition

The following diagram illustrates the mechanism of action of Ciprofloxacin in inhibiting bacterial DNA replication.

Caption: Mechanism of Ciprofloxacin action on bacterial DNA replication.

Quantitative Data Presentation

The antibacterial activity of an agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of bacteria.[7]

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1.0 |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 - 2.0 |

| Neisseria gonorrhoeae | Various | 0.004 - >32 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of antibacterial agents like Ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][10]

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the antibacterial agent in a suitable solvent and dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to twice the highest desired concentration.[11]

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the 2x antibiotic solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.[11]

-

Inoculum Preparation: Prepare a bacterial suspension standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

-

Inoculation: Add a defined volume of the bacterial suspension to each well, except for the sterility control wells.[10]

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

-

Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.[10][12]

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a specific bacterium and can differentiate between bactericidal and bacteriostatic effects.[13]

Protocol:

-

Preparation: Prepare tubes with MHB containing the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 1-5 x 10^5 CFU/mL.[14]

-

Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[14][15]

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on nutrient agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

DNA Gyrase and Topoisomerase IV Inhibition Assays

These enzymatic assays directly measure the inhibitory effect of the compound on its molecular targets.

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in an ATP-dependent manner.[16]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, and the necessary buffer components (Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP).[16]

-

Inhibitor Addition: Add varying concentrations of the antibacterial agent to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.[17]

Principle: This assay measures the ability of topoisomerase IV to decatenate (unlink) catenated kinetoplast DNA (kDNA) into minicircles in the presence of ATP.[18]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase IV, and the appropriate buffer and ATP.[19]

-

Inhibitor Addition: Add varying concentrations of the antibacterial agent.

-

Incubation: Incubate the reactions at 37°C.

-

Analysis: Analyze the products by agarose gel electrophoresis. Inhibition is indicated by the persistence of the high-molecular-weight kDNA at the origin of the gel and a reduction in the release of minicircles.[16]

Workflow for Topoisomerase Inhibition Assays

Caption: General workflow for DNA topoisomerase inhibition assays.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 15. actascientific.com [actascientific.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]

- 18. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antibacterial Agent 31: Origin, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Antibacterial agent 31, a novel synthetic compound demonstrating significant promise in the field of antibacterial research. This document details its origin as a rationally designed cinnamic acid derivative, its complete chemical synthesis, and its validated antibacterial efficacy against key plant pathogens. In-depth experimental protocols for its synthesis and antimicrobial testing are provided, alongside a thorough analysis of its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental and logical workflows are visualized using diagrams to facilitate a deeper understanding of the scientific processes involved.

Origin and Source

This compound is a synthetic compound that originated from a targeted drug design and discovery program. It is not a naturally occurring substance. The compound was rationally designed and synthesized as part of a series of novel cinnamic acid derivatives containing a 1,3,4-oxadiazole moiety.[1] The primary research goal was to develop effective antibacterial agents against the rice pathogens Xanthomonas oryzae pv. oryzicola (Xoc) and X. oryzae pv. oryzae (Xoo).[1]

The design of this compound was guided by a three-dimensional quantitative structure-activity relationship (3D-QSAR) model.[1] This computational approach allowed for the prediction of antibacterial activity based on the molecular structure of various cinnamic acid derivatives, ultimately leading to the targeted synthesis of compound 31 for its anticipated high efficacy.[1]

Chemical Identity:

-

Systematic Name: 2-((5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid

-

CAS Number: 2719842-14-3

-

Molecular Formula: C₁₃H₁₀Cl₂N₂O₃S

-

Molecular Weight: 361.20 g/mol

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (E)-3-(2,4-dichlorophenyl)acrylic acid

-

A mixture of 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol), malonic acid (1.56 g, 15 mmol), and piperidine (0.17 g, 2 mmol) in pyridine (20 mL) is heated at reflux for 5 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water (100 mL) and acidified with concentrated hydrochloric acid to a pH of 1-2.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.

-

Recrystallization from ethanol affords pure (E)-3-(2,4-dichlorophenyl)acrylic acid.

Step 2: Synthesis of (E)-ethyl 3-(2,4-dichlorophenyl)acrylate

-

To a solution of (E)-3-(2,4-dichlorophenyl)acrylic acid (2.19 g, 10 mmol) in absolute ethanol (50 mL), a few drops of concentrated sulfuric acid are added.

-

The mixture is heated at reflux for 8 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (50 mL).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude ester.

Step 3: Synthesis of (E)-3-(2,4-dichlorophenyl)acrylohydrazide

-

A mixture of (E)-ethyl 3-(2,4-dichlorophenyl)acrylate (2.47 g, 10 mmol) and 80% hydrazine hydrate (1.25 g, 20 mmol) in ethanol (30 mL) is stirred at room temperature for 12 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to obtain the hydrazide.

Step 4: Synthesis of 5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazole-2-thiol

-

To a solution of (E)-3-(2,4-dichlorophenyl)acrylohydrazide (2.33 g, 10 mmol) in ethanol (50 mL), potassium hydroxide (0.67 g, 12 mmol) and carbon disulfide (0.91 g, 12 mmol) are added.

-

The mixture is heated at reflux for 10 hours.

-

The solvent is evaporated, and the residue is dissolved in water (50 mL).

-

The solution is acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed with water, and dried to yield the thiol.

Step 5: Synthesis of this compound (2-((5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid)

-

A mixture of 5-((E)-2-(2,4-dichlorophenyl)vinyl)-1,3,4-oxadiazole-2-thiol (2.75 g, 10 mmol), 2-bromopropanoic acid (1.53 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in acetone (50 mL) is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water (50 mL).

-

The aqueous solution is washed with ethyl acetate, and then acidified with dilute hydrochloric acid to a pH of 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.

Diagram: Synthetic Pathway of this compound

References

Unveiling the Molecular Target of Antibacterial Agent 31: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of the molecular target of the novel antibacterial agent, designated as Antibacterial Agent 31. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Executive Summary

This compound, a promising heterocyclic compound, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Recent computational and related-compound studies suggest two potential molecular targets: Penicillin-Binding Protein 3 (PBP3) and MurB, an enzyme involved in peptidoglycan synthesis. This guide summarizes the available quantitative data, details the experimental and computational methodologies for target identification, and visualizes the key pathways and workflows. While a definitive, experimentally validated single target for this compound remains to be elucidated, the current evidence provides a strong foundation for further investigation and drug development efforts.

Compound Profile: this compound

This compound, also identified as compound 4a in some commercial libraries, belongs to the 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one class of compounds. Its chemical structure confers potent antibacterial properties.

Quantitative Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound against key bacterial strains have been reported. This data, sourced from commercial suppliers, provides a baseline for its antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Salmonella enterica serovar Typhimurium | 19.24 µg/mL |

| Escherichia coli | 11.31 µg/mL |

Putative Molecular Target 1: Penicillin-Binding Protein 3 (PBP3)

A recent computational study has identified Penicillin-Binding Protein 3 (PBP3) as a potential molecular target for this compound.[1] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall. The study focused on a resistant mutant of PBP3 (F533L) in Pseudomonas aeruginosa.

Computational Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interaction of this compound with the F533L mutant of PBP3. The results indicate a favorable binding energy and specific molecular interactions.

| Parameter | Value |

| Binding Energy | -10.4 kcal/mol |

| Interacting Residue (Hydrophobic) | 533L |

Proposed Interaction with PBP3

The computational model suggests that this compound forms a stable complex with the mutated PBP3 through hydrophobic interactions with the leucine residue at position 533. This interaction is predicted to inhibit the transpeptidase activity of PBP3, thereby disrupting cell wall synthesis and leading to bacterial cell death.

Putative Molecular Target 2: MurB Enzyme

Research on compounds with a similar 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one scaffold has suggested MurB as a potential molecular target.[2] MurB is an essential bacterial enzyme that catalyzes the reduction of UDP-N-acetylglucosamine enolpyruvate to UDP-N-acetylmuramic acid, a critical precursor in peptidoglycan biosynthesis.[2] The absence of MurB in eukaryotes makes it an attractive target for the development of novel antibacterial agents.[2]

Mechanism of Inhibition

It is hypothesized that the 4-thiazolidinone moiety of this class of compounds mimics the diphosphate portion of the natural substrate of MurB, UDP-N-acetylglucosamine enolpyruvate.[2] This competitive binding to the active site of MurB would inhibit its enzymatic activity, thereby blocking peptidoglycan synthesis.

Methodologies for Molecular Target Identification

The identification of the molecular target of a novel antibacterial agent is a multifaceted process that combines computational and experimental approaches.

General Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular target of a novel antibacterial agent.

Experimental Protocols

A representative synthesis protocol for this class of compounds involves a multi-step process.[2] First, 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine is obtained through oxidative cyclization.[2] The thiazolidinone ring is then formed by reacting the amine with chloroacetyl chloride, followed by treatment with ammonium thiocyanate to yield 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one.[2] Finally, this intermediate is reacted with various aromatic or heteroaromatic aldehydes in acidic conditions to produce the desired derivatives.[2]

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular docking simulations are performed using software such as AutoDock or Glide. The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The small molecule ligand (this compound) is prepared by generating its 3D structure and optimizing its geometry. The docking protocol involves defining a binding site on the receptor, and then the software samples a large number of orientations and conformations of the ligand within the binding site. The binding affinity is estimated using a scoring function, and the top-ranked poses are analyzed for their molecular interactions with the protein.

Conclusion and Future Directions

The available evidence points to PBP3 and MurB as promising molecular targets for this compound. The computational data for PBP3 provides a specific hypothesis for its mechanism of action against resistant P. aeruginosa. The related literature on the compound's chemical class offers an alternative or potentially concurrent target in MurB, which is critical for a broad range of bacteria.

Future research should focus on the experimental validation of these putative targets. This includes in vitro enzyme inhibition assays with purified PBP3 and MurB, as well as genetic studies, such as generating resistant mutants and analyzing their genomes for mutations in the genes encoding these proteins. A definitive understanding of the molecular target(s) of this compound will be crucial for its further development as a clinical candidate in the fight against antimicrobial resistance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Antibacterial Agents

Disclaimer: The specific compound "Antibacterial agent 31" (CAS No. 2719842-14-3) is a designation used by a chemical supplier, and detailed public information regarding its specific physical and chemical properties is largely unavailable[1]. This guide therefore provides a comprehensive overview of the typical physical and chemical properties, experimental protocols, and mechanisms of action relevant to the study of novel antibacterial agents, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Antibacterial Compounds

The physicochemical properties of an antibacterial agent are critical determinants of its efficacy, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These properties are particularly crucial for activity against Gram-negative bacteria, which possess an outer membrane that acts as a formidable barrier to many small molecules[2]. Key physicochemical parameters are summarized in Table 1.

Table 1: Typical Physicochemical Properties of Antibacterial Agents

| Property | Gram-Positive Agents (Typical Range) | Gram-Negative Agents (Typical Range) | Significance in Drug Development |

| Molecular Weight (MW) | Often > 500 Da[3] | Generally < 600 Da[4][5] | Influences solubility, permeability, and diffusion across membranes. |

| Lipophilicity (clogP/clogD7.4) | clogP ≈ 2.1[4] | clogD7.4 < 0[2][4] | Affects membrane permeability and interaction with efflux pumps. |

| Polar Surface Area (PSA) | Variable | Often > 165 Ų[4] | A key factor in cell penetration, particularly for Gram-negative bacteria. |

| Aqueous Solubility | Variable | Generally higher | Essential for formulation and bioavailability. |

| pKa | Variable | Variable | Determines the ionization state at physiological pH, impacting solubility and target binding. |

It is important to note that while many antibacterial drugs occupy a distinct area of physicochemical property space compared to other therapeutics, compounds with antibacterial activity can also be found within the property profiles of other drug classes[6].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibacterial agent's potency. It is the lowest concentration of the agent that prevents visible growth of a bacterium. The broth microdilution method is a commonly used protocol[7][8][9].

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium[7].

-

Serial Dilution of the Antibacterial Agent: The antibacterial agent is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted agent is inoculated with the bacterial suspension. Control wells (no antibacterial agent) are included to ensure bacterial growth.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium. This can be assessed visually or by measuring absorbance with a plate reader. The use of a redox indicator like resazurin can also aid in determining viability[7][10].

Below is a graphical representation of the experimental workflow for determining the MIC.

Mechanism of Action

Elucidating the mechanism of action (MOA) of a novel antibacterial agent is a critical step in its development. Common antibacterial MOAs include the inhibition of cell wall synthesis, protein synthesis, DNA or RNA synthesis, and metabolic pathways[11]. Spectroscopic techniques and genetic approaches are often employed to identify the specific molecular target[12][13].

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

A common mechanism for antibacterial agents, particularly those effective against Gram-positive bacteria, is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This disruption leads to cell lysis and death.

References

- 1. This compound|2719842-14-3|MSDS [dcchemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic - Wikipedia [en.wikipedia.org]

- 12. Spectroscopic techniques for elucidating the mechanism of action of antibacterial agents | Semantic Scholar [semanticscholar.org]

- 13. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare stock solutions of Antibacterial agent 31

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Antibacterial agent 31, a potent antibacterial compound. The information is intended to guide researchers in laboratory settings for in vitro and in vivo studies.

Product Information

Product Name: this compound Synonyms: Compound 4a CAS Number: 2719842-14-3

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Chemical Stability | Stable under recommended storage conditions. | [1] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

Antibacterial Activity

This compound has demonstrated potent activity against both Gram-negative bacteria. The minimum inhibitory concentrations (MIC) against specific strains are detailed in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Salmonella enterica serovar Typhimurium | 19.24 | [2] |

| Escherichia coli | 11.31 | [2] |

Preparation of Stock Solutions

The preparation of a stock solution is a critical first step for in vitro and in vivo experiments. It is recommended to use Dimethyl Sulfoxide (DMSO) for the initial stock solution.

Materials

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol for a 10 mg/mL Stock Solution

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of the powder in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to one year.[2]

Note: The mother liquor concentration can be up to 40 mg/mL.[2] If a higher concentration is required, it is advisable to contact the supplier.

Experimental Protocols

The following are generalized protocols for common experiments involving antibacterial agents. Researchers should adapt these protocols to their specific experimental needs.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (bacteria with no antibacterial agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Preparation of In Vivo Formulation

For animal studies, a specific formulation is required to ensure solubility and bioavailability. The following protocol is based on a suggested formulation.[2]

Table 3: Preparation of In Vivo Formulation

| Component | Volume Percentage | Example for 1 mL total volume |

| DMSO | 5% | 50 µL |

| PEG300 | 30% | 300 µL |

| Tween 80 | 5% | 50 µL |

| Saline/PBS/ddH₂O | 60% | 600 µL |

Protocol:

-

Start with the required volume of the this compound stock solution in DMSO.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix thoroughly.

-

Finally, add Saline, PBS, or ddH₂O to the final volume and mix well.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound is not detailed in the available literature, many antibacterial agents target essential bacterial processes. A generalized representation of a potential target pathway is the inhibition of bacterial cell wall synthesis, a common mechanism for many antibiotics.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

This diagram illustrates a common mechanism where an antibacterial agent inhibits Penicillin-Binding Proteins (PBPs), which are crucial enzymes for cell wall synthesis. This disruption leads to cell lysis and bacterial death. This is a generalized example, and the actual mechanism of this compound may differ.

Safety Precautions

Refer to the Safety Data Sheet (SDS) for detailed information on handling and safety.[1]

-

Acute Toxicity: Oral (Category 4)

-

Aquatic Toxicity: Acute (Category 1), Chronic (Category 1)

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area.

-

Avoid contact with skin and eyes.

These application notes are intended for research use only and are not for human or veterinary use. All procedures should be performed by trained personnel in a laboratory setting.

References

Application Notes and Protocols for Cytotoxicity Testing of Antibacterial Agent 31

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antibacterial agents necessitates a thorough evaluation of their potential toxicity to mammalian cells. This document provides a detailed set of protocols for assessing the in vitro cytotoxicity of a novel compound, designated "Antibacterial agent 31". The described methods are fundamental for establishing a preliminary safety profile and determining the therapeutic index of the agent. The protocols herein detail the use of common and robust cell viability and cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.

Cell Line Selection and Culture

The choice of cell line is critical for obtaining relevant cytotoxicity data. It is recommended to use cell lines that represent tissues likely to be exposed to the antibacterial agent in a clinical setting. This may include liver cells, kidney cells, intestinal epithelium, or immune cells. For general screening, a well-characterized and readily available cell line is often used initially.

Recommended Cell Lines for Initial Screening:

-

HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of drug metabolism.

-

HEK293 (Human Embryonic Kidney Cells): Represents the kidneys, a major route of drug excretion.

-

Caco-2 (Human Colorectal Adenocarcinoma): Represents the intestinal epithelium, relevant for orally administered agents.

-

Raw 264.7 (Murine Macrophage): Represents immune cells, important for understanding immunomodulatory or cytotoxic effects on the immune system.

General Cell Culture Conditions:

| Parameter | Recommendation |

| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 Medium |

| Supplementation | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |

| Incubation | 37°C, 5% CO2, humidified atmosphere |

| Subculture | When cells reach 80-90% confluency |

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process involves initial cell seeding, treatment with the antibacterial agent, and subsequent analysis using cytotoxicity assays.

Figure 1: Experimental workflow for cytotoxicity testing.

Cytotoxicity Assay Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the agent to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent, e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation:

| Concentration of Agent 31 (µg/mL) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 | 100 | 100 |

| X | |||

| 2X | |||

| 4X | |||

| 8X | |||

| Positive Control (e.g., Doxorubicin) |

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis.[3][4] The amount of LDH released is proportional to the extent of cytotoxicity.

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points.

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Spontaneous LDH Release: LDH released from untreated cells.

-

Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).

-

Data Presentation:

| Concentration of Agent 31 (µg/mL) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| 0 (Control) | 0 | 0 | 0 |

| X | |||

| 2X | |||

| 4X | |||

| 8X | |||

| Positive Control (e.g., Triton X-100) |

Data Interpretation and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of the potency of a compound. The IC50 value for this compound can be determined by plotting the percentage of cell viability or cytotoxicity against the log concentration of the agent and fitting the data to a sigmoidal dose-response curve.

Apoptosis vs. Necrosis Signaling Pathways

To further characterize the mechanism of cell death induced by this compound, additional assays can be performed to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

References

- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Antibacterial Agent 31 in Aqueous Media

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of the poorly soluble antibacterial agent, designated as "Antibacterial Agent 31."

Troubleshooting Guide

This guide addresses common issues encountered during solubility enhancement experiments for this compound.

| Problem | Possible Cause | Suggested Solution |

| Low solubility despite pH adjustment. | The compound may be a neutral molecule, or the selected pH range may not be appropriate for its pKa. | Determine the pKa of this compound. For acidic drugs, adjust the pH to be at least 2 units above the pKa. For basic drugs, adjust the pH to be at least 2 units below the pKa. If the compound is neutral, this method may be ineffective.[1][2][3] |

| Precipitation of the agent upon dilution of a co-solvent system. | The drug is precipitating out as the concentration of the co-solvent falls below the level required to maintain solubility. | Optimize the co-solvent/water ratio to ensure the drug remains in solution at the final concentration. Consider using a precipitation inhibitor.[3][4][5][6] |

| Ineffective solubilization with cyclodextrins. | The molecular dimensions of this compound may not be suitable for the cavity size of the selected cyclodextrin, or the binding constant is too low. | Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find a suitable host. The formation of an inclusion complex is key to this solubility enhancement technique.[1][7] |

| Drug degradation during the formulation process. | The chosen method (e.g., hot-melt extrusion, high-pressure homogenization) may involve harsh conditions (heat, high shear) that are degrading the agent. | Assess the thermal and chemical stability of this compound. Consider less harsh methods like solvent evaporation or freeze-drying for solid dispersions.[4][8][9] |

| Inconsistent results between batches. | Variability in particle size, crystal form (polymorphism), or incomplete complexation/dispersion. | Implement rigorous process controls. Characterize the solid state of the material (e.g., using XRD, DSC) before and after the solubility enhancement process to ensure consistency.[1] |

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the aqueous solubility of a poorly soluble antibacterial agent like Agent 31?

A1: The primary methods can be broadly categorized into physical and chemical modifications.[1]

-

Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, and co-crystallization), and creating drug dispersions in carriers (solid dispersions and eutectic mixtures).[1][4]

-

Chemical Modifications: These involve changing the pH of the solution, using buffers, salt formation, and complexation (e.g., with cyclodextrins).[1][2]

-

Other Methods: The use of co-solvents, surfactants (micellar solubilization), and specialized formulation techniques like solid dispersions and lipid-based delivery systems are also common.[5][6]

Q2: How does particle size reduction enhance solubility?

A2: Reducing the particle size of a drug increases its surface area-to-volume ratio.[6][10] According to the Noyes-Whitney equation, a larger surface area leads to a higher dissolution rate, which can improve apparent solubility and bioavailability.[11] Techniques like micronization and nanosuspension are used to achieve this.[8][10] It's important to note that while the dissolution rate is increased, the equilibrium solubility may not be significantly altered.[4][5]

Q3: When should I consider using a co-solvent system?

A3: Co-solvency is a straightforward and rapid method for solubilizing lipophilic or highly crystalline compounds.[3][5][6] It is particularly useful in early-stage research and for parenteral formulations due to the low toxicity of commonly used co-solvents like propylene glycol, ethanol, and polyethylene glycol.[4] This technique works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

Q4: What is a solid dispersion and how does it improve solubility?

A4: A solid dispersion involves dispersing the poorly soluble drug in a hydrophilic carrier matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[8] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[9] The drug is molecularly dispersed in the carrier, often in an amorphous state, which has higher energy and thus greater aqueous solubility and dissolution rate compared to the crystalline form.[9]

Q5: Can complexation with cyclodextrins improve the antibacterial activity of Agent 31?

A5: Yes, by improving the solubility, cyclodextrin complexation can lead to a higher concentration of the drug at the site of action, potentially enhancing its antibacterial activity.[12] The formation of an inclusion complex, where the nonpolar region of the drug molecule fits into the hydrophobic cavity of the cyclodextrin, effectively increases the drug's affinity for aqueous media.[1][7]

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility of a representative poorly soluble antibacterial agent using various techniques. (Note: These are illustrative values and actual results for this compound will vary).

| Technique | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase |

| pH Adjustment (to pH 9.0 for a weakly acidic drug) | 1.5 | 150 | 100 |

| Co-solvency (40% PEG 400 in water) | 1.5 | 750 | 500 |

| Micronization | 1.5 | 7.5 | 5 |

| Nanosuspension | 1.5 | 45 | 30 |

| Complexation (with HP-β-CD) | 1.5 | 1800 | 1200 |

| Solid Dispersion (with PVP K30) | 1.5 | 3000 | 2000 |

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

-

Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 2 to 12.

-

Drug Addition: Add an excess amount of this compound to a fixed volume of each buffer solution in separate vials.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Plot the solubility of this compound as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

-

Solvent Selection: Identify a common volatile solvent (e.g., ethanol, methanol, dichloromethane) in which both this compound and the hydrophilic carrier (e.g., PVP K30) are soluble.

-

Dissolution: Dissolve a specific ratio of this compound and the carrier in the selected solvent. A common starting ratio is 1:4 (drug:carrier).

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. This will result in a thin film on the wall of the flask.

-

Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

-

Characterization: Scrape the dried solid dispersion and characterize it for its physical state (amorphous or crystalline) using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC).

-

Solubility Determination: Determine the aqueous solubility of the prepared solid dispersion using the method described in Protocol 1 (using water or a relevant buffer).

Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Phase Solubility Study: Prepare aqueous solutions of increasing HP-β-CD concentrations (e.g., 0 to 50 mM).

-

Drug Addition: Add an excess amount of this compound to each HP-β-CD solution.

-

Equilibration: Shake the mixtures at a constant temperature for 48-72 hours until equilibrium is achieved.

-

Sample Analysis: Filter the samples and analyze the concentration of the dissolved drug by HPLC-UV.

-

Diagram Construction: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to determine the stability constant of the complex.

-

Preparation of Complex: For formulation, dissolve the drug and HP-β-CD (at a determined molar ratio) in water, and then obtain the solid complex by freeze-drying or spray-drying.

Visualizations

Caption: Workflow for selecting a solubility enhancement strategy.

Caption: Interrelation of solubility enhancement techniques.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. ijpbr.in [ijpbr.in]

- 5. wjbphs.com [wjbphs.com]

- 6. ijmsdr.org [ijmsdr.org]

- 7. Improving the aqueous solubility and antibacterial activity of triclosan using re-dispersible emulsion powder stabilized with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. ispe.gr.jp [ispe.gr.jp]

- 12. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Modifying Antibacterial Agent 31 to Improve Bioavailability

Welcome to the technical support center for Antibacterial Agent 31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the bioavailability of this novel antibacterial compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel synthetic small molecule with promising activity against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] However, initial studies have indicated that the compound suffers from low oral bioavailability, which may limit its clinical utility.

Q2: What is bioavailability and why is it important for an antibacterial agent?

A2: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered antibacterial agent, good bioavailability is crucial to ensure that a sufficient concentration of the drug reaches the site of infection to be effective.[2] Low bioavailability can lead to suboptimal therapeutic effects and may necessitate higher doses, which can increase the risk of side effects.[3]

Q3: What are the common causes of poor bioavailability for compounds like this compound?

A3: Poor oral bioavailability is often a result of one or more of the following factors:

-

Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.

-

Low intestinal permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream.

-

First-pass metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve the bioavailability of this compound.

Issue 1: Inconsistent results in aqueous solubility assays.

-

Question: Why am I seeing high variability in the measured aqueous solubility of this compound?

-

Answer: Several factors can contribute to this variability:

-

Compound purity: Ensure you are using a highly pure batch of the compound, as impurities can affect solubility.

-

Equilibration time: Solubility assays require sufficient time to reach equilibrium. Ensure your incubation times are adequate.

-

pH of the buffer: The solubility of ionizable compounds is highly pH-dependent. Precisely control and report the pH of your buffers.

-

Solid-state properties: Different crystalline forms (polymorphs) or an amorphous state of the compound can have different solubilities. Characterize the solid form of your material.

-

Issue 2: Low permeability in Caco-2 cell assays.

-

Question: this compound shows low apparent permeability (Papp) in our Caco-2 permeability assay. What are the next steps?

-

Answer: Low permeability in Caco-2 assays suggests poor absorption across the intestinal epithelium. Consider the following:

-

Efflux ratio: Determine the efflux ratio by running the assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

-

Co-dosing with inhibitors: If efflux is suspected, co-dose with a known P-gp inhibitor (e.g., verapamil) to see if permeability improves.

-

Structural modifications: If the compound is not an efflux substrate, its low permeability is likely due to its physicochemical properties (e.g., high polarity, large size). Consider medicinal chemistry approaches to increase lipophilicity.

-

Issue 3: High clearance in liver microsome stability assays.

-

Question: this compound is rapidly metabolized in our human liver microsome assay. How can we address this?

-

Answer: High intrinsic clearance in liver microsomes indicates susceptibility to first-pass metabolism.

-

Metabolite identification: Use mass spectrometry to identify the major metabolites. This will reveal the "metabolic soft spots" in the molecule.

-

Structure-activity relationship (SAR) studies: Synthesize analogs where the metabolic soft spots are blocked or modified (e.g., by introducing a fluorine atom or replacing a labile group). Test these new analogs for both metabolic stability and antibacterial activity.

-

Prodrug approach: Consider designing a prodrug that masks the metabolically labile group. The prodrug should be stable in the gut and liver and then release the active parent drug in the systemic circulation.[4]

-

Strategies to Improve Bioavailability

The following tables summarize common formulation and chemical modification strategies to enhance the bioavailability of investigational drugs like this compound.

Table 1: Formulation Strategies to Enhance Solubility and Dissolution

| Strategy | Description | Expected Outcome | Key Considerations |

| pH Adjustment | Using buffers to maintain the pH at a level where the compound has maximum solubility. | Increased dissolution rate and concentration in the GI tract. | Only applicable for ionizable compounds. |

| Co-solvents | Adding a water-miscible solvent in which the drug is more soluble. | Enhanced solubility of the drug in the formulation. | Potential for in-vivo precipitation upon dilution with GI fluids. |

| Surfactants | Using molecules that form micelles to encapsulate the drug. | Increased apparent solubility and dissolution. | The concentration must be above the critical micelle concentration (CMC). |

| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in a non-crystalline state. | Higher apparent solubility and dissolution rate compared to the crystalline form. | Physical stability of the amorphous form needs to be ensured. |

| Lipid-Based Formulations | Dissolving or suspending the drug in lipids, oils, or surfactants. | Improved absorption via lymphatic pathways, potentially bypassing first-pass metabolism. | Can be complex to formulate and manufacture.[3] |

Table 2: Chemical Modification Strategies to Improve Permeability and Stability

| Strategy | Description | Expected Outcome | Key Considerations |

| Prodrugs | Attaching a promoiety to the active drug to improve its physicochemical properties. The promoiety is cleaved in vivo to release the parent drug. | Enhanced permeability, increased stability, or targeted delivery.[4] | The cleavage mechanism must be efficient and release the active drug at the desired site. |

| LogP/LogD Optimization | Modifying the structure to achieve an optimal balance between lipophilicity and hydrophilicity for membrane permeability. | Improved passive diffusion across the intestinal membrane. | Changes in lipophilicity can also affect solubility, metabolism, and target binding. |

| Metabolic Stabilization | Blocking sites of metabolism by introducing groups that are resistant to enzymatic degradation (e.g., fluorination). | Reduced first-pass metabolism and increased systemic exposure. | Modifications must not negatively impact the antibacterial activity. |

| Hydrogen Bond Optimization | Reducing the number of hydrogen bond donors to improve permeability, as per Lipinski's Rule of Five. | Enhanced passive permeability. | Hydrogen bonds are often crucial for target binding, so this must be balanced with activity. |

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Compare the measured concentration to a standard curve to determine the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a confluent and differentiated monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

-

Assay Initiation (A-to-B): Add this compound (typically at 10 µM) to the apical (A) chamber. The basolateral (B) chamber contains fresh assay buffer.

-

Assay Initiation (B-to-A): For the efflux assessment, add the compound to the basolateral (B) chamber, and the apical (A) chamber contains fresh buffer.

-

Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

-

Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Protocol 3: Human Liver Microsome Stability Assay

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) and NADPH in a phosphate buffer (pH 7.4).

-

Assay Initiation: Pre-warm the reaction mixture and a solution of this compound (typically at 1 µM) at 37°C. Initiate the reaction by adding the compound to the HLM/NADPH mixture.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the enzymatic reaction.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

Quantification: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

Visualizations

Caption: A decision workflow for troubleshooting poor bioavailability.

Caption: Formulation strategies to improve drug solubility.

References

Validation & Comparative

A Comparative Guide to Validating the Antibacterial Target of Novel Agent 31

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. This guide provides a comparative framework for validating the molecular target of a promising new antibacterial candidate, Agent 31. The data presented herein supports the hypothesis that Agent 31 exerts its antibacterial effect by inhibiting peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis.[1][2][3]

For a robust comparison, Agent 31 is evaluated alongside Actinonin, a well-characterized natural product known to inhibit PDF.[4][5][6]

Comparative Efficacy and Target Inhibition

To establish a baseline for antibacterial activity and direct target engagement, the minimum inhibitory concentration (MIC) and in vitro enzymatic inhibition (IC50) were determined.

Table 1: Minimum Inhibitory Concentration (MIC) Against S. aureus

This table summarizes the whole-cell antibacterial activity of each compound. A lower MIC value indicates greater potency.

| Compound | Wild-Type S. aureus MIC (µg/mL) |

| Antibacterial Agent 31 | 1.0 |

| Actinonin (Comparator) | 8.0 |

Table 2: In Vitro Inhibition of Peptide Deformylase (PDF)

This table shows the concentration of each compound required to inhibit 50% of the PDF enzyme's activity in a cell-free assay. A lower IC50 value signifies more potent target inhibition.

| Compound | S. aureus PDF IC50 (nM) |

| This compound | 0.5 |

| Actinonin (Comparator) | 2.5 |

On-Target Validation via Gene Overexpression

A critical step in target validation is to demonstrate that increased expression of the target protein leads to decreased susceptibility to the inhibitor.[7][8][9] A strain of S. aureus was engineered to overexpress the pdf gene. The resulting shift in MIC provides strong evidence that PDF is the primary target of Agent 31.

Table 3: MIC Shift Upon Target Overexpression in S. aureus

| Compound | Wild-Type MIC (µg/mL) | PDF Overexpression Strain MIC (µg/mL) | Fold-Change in MIC |

| This compound | 1.0 | 16.0 | 16x |

| Actinonin (Comparator) | 8.0 | >64 | >8x |

| Vancomycin (Off-Target Control) | 1.0 | 1.0 | No Change |

The significant increase in the MIC for both Agent 31 and Actinonin in the overexpression strain, contrasted with the lack of change for the off-target control (Vancomycin), confirms that their antibacterial activity is mediated through the inhibition of PDF.

Visualizing the Mechanism and Workflow

Mechanism of Action: Inhibition of Peptide Deformylase

Bacterial protein synthesis is initiated with N-formylmethionine.[2] The enzyme PDF is essential for removing this formyl group, a critical step for producing mature, functional proteins.[1][3][10] Inhibition of PDF blocks this process, leading to the accumulation of non-functional proteins and ultimately, bacterial cell death.

Experimental Workflow for Target Validation

The process of validating an antibacterial target follows a logical progression from initial hypothesis to definitive genetic confirmation. This workflow ensures that the observed antibacterial activity is directly attributable to the inhibition of the intended target.

Experimental Protocols

MIC Determination via Broth Microdilution

This protocol determines the minimum concentration of an antibacterial agent required to inhibit the visible growth of a bacterium.[11][12][13][14]

-

Preparation of Inoculum: A culture of S. aureus is grown in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: this compound and Actinonin are serially diluted two-fold across the columns of a 96-well microtiter plate containing CAMHB.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Peptide Deformylase (PDF) Inhibition Assay

This assay measures the direct inhibition of the purified PDF enzyme.[15][16]

-

Reagents: Purified recombinant S. aureus PDF, a synthetic peptide substrate (e.g., formyl-Met-Ala-Ser), and a detection reagent (e.g., fluorescamine) are prepared in an appropriate assay buffer (50 mM HEPES, pH 7.2, 10 mM NaCl).

-

Assay Procedure:

-

The PDF enzyme is pre-incubated with varying concentrations of the inhibitor (Agent 31 or Actinonin) in a 96-well plate.

-

The reaction is initiated by adding the peptide substrate.

-

The reaction is allowed to proceed at room temperature.

-

The reaction is stopped, and fluorescamine is added. Fluorescamine reacts with the newly formed free amino terminus of the deformylated peptide, producing a fluorescent signal.

-

-

Data Analysis: Fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Target Overexpression and MIC Confirmation

This experiment validates the target by assessing how increased levels of the target protein affect the MIC.[7][8]

-

Strain Construction: The pdf gene from S. aureus is cloned into an inducible expression vector (e.g., a plasmid with an IPTG-inducible promoter). This vector is then transformed into wild-type S. aureus.

-

Expression Induction: The engineered strain is grown in the presence of an inducing agent (e.g., IPTG) to stimulate high-level production of the PDF enzyme. Wild-type and engineered strains grown without the inducer serve as controls.

-

MIC Determination: The MICs of Agent 31, Actinonin, and an off-target control antibiotic are determined for the overexpression strain (in the presence of the inducer) using the broth microdilution protocol described above.

-

Analysis: The MIC values obtained from the overexpression strain are compared to those from the wild-type strain. A significant increase (>4-fold) in the MIC for the test compounds confirms on-target activity.

References

- 1. Peptide deformylase as an antibacterial target: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Structural and functional studies of the inhibition of peptide deformylase – A potential antibiotic target [agris.fao.org]

- 4. Mechanism of time-dependent inhibition of polypeptide deformylase by actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actinonin - LKT Labs [lktlabs.com]

- 6. Actinonin - Wikipedia [en.wikipedia.org]

- 7. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]

- 10. Peptide deformylase: a new target in antibacterial, antimalarial and anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. protocols.io [protocols.io]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Cross-resistance studies with Antibacterial agent 31

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of the novel investigational antibacterial agent, designated Antibacterial Agent 31. The development of new antibacterial drugs necessitates a thorough evaluation of their potential for cross-resistance with existing antibiotic classes. This is crucial to determine their clinical utility against multidrug-resistant (MDR) pathogens. This document summarizes key experimental data comparing the in vitro activity of this compound against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotics. Detailed experimental protocols and visual representations of the underlying principles are provided to ensure clarity and reproducibility.

Comparative In Vitro Activity

The in vitro antibacterial activity of this compound was evaluated against a panel of clinically relevant bacterial isolates with known resistance mechanisms. The minimum inhibitory concentration (MIC) of this compound was determined and compared to that of other commonly used antibiotics.

Table 1: Comparative MICs (μg/mL) of this compound and Comparator Agents against a Panel of Resistant Bacterial Strains

| Bacterial Strain | Resistance Mechanism | This compound | Ciprofloxacin | Gentamicin | Oxacillin | Meropenem |

| Staphylococcus aureus ATCC 29213 (Susceptible Control) | None | 0.5 | 0.25 | 0.5 | 0.25 | 0.06 |

| S. aureus MRSA N315 | PBP2a (mecA) | 0.5 | 0.5 | >64 | >256 | 4 |

| S. aureus SA-1199B (NorA efflux) | Efflux Pump Overexpression | 1 | 16 | 0.5 | 0.25 | 0.06 |

| Escherichia coli ATCC 25922 (Susceptible Control) | None | 2 | 0.015 | 0.25 | NA | 0.03 |

| E. coli (CTX-M-15) | ESBL Production | 2 | >32 | >64 | NA | >128 |

| E. coli (AcrAB-TolC overexpression) | Efflux Pump Overexpression | 4 | 0.5 | 2 | NA | 0.25 |

| Pseudomonas aeruginosa PAO1 (Susceptible Control) | None | 8 | 0.5 | 1 | NA | 0.5 |

| P. aeruginosa (OprD porin loss) | Porin Loss | 8 | 0.5 | 1 | NA | 16 |

| P. aeruginosa (MexAB-OprM overexpression) | Efflux Pump Overexpression | 16 | 4 | 8 | NA | 2 |

NA: Not Applicable

Experimental Protocols

The following protocols were employed to generate the data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Several colonies were then used to inoculate a saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Serial two-fold dilutions of this compound and comparator antibiotics were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation and Incubation: A 96-well microtiter plate was used for the assay. Each well containing the diluted antimicrobial agents was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

-

Interpretation of Results: The MIC was visually determined as the lowest concentration of the antibiotic at which there was no visible growth.

Cross-Resistance Testing

Cross-resistance was evaluated by determining the MIC of this compound against a panel of bacterial strains with well-defined resistance mechanisms to other classes of antibiotics.[1][2] A significant increase in the MIC of this compound against a resistant strain compared to its wild-type counterpart would indicate cross-resistance.

Visualizing Experimental Workflow and Resistance Mechanisms

To better illustrate the processes involved in this study, the following diagrams have been generated.

Caption: Experimental workflow for assessing cross-resistance.

Caption: Common mechanisms of bacterial antibiotic resistance.

References

In Vivo Efficacy of Novel Antibacterial Agent 31 in a Murine MRSA Infection Model: A Comparative Analysis with Vancomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the investigational Antibacterial Agent 31 against the standard-of-care antibiotic, Vancomycin, in a validated murine model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. The data presented for this compound is based on preclinical findings for a novel therapeutic candidate, offered here for comparative assessment.

Comparative Efficacy Against MRSA

The in vivo antibacterial efficacy of Agent 31 was evaluated in a murine sepsis model against a clinical isolate of MRSA. The results are benchmarked against Vancomycin, a glycopeptide antibiotic commonly used for treating serious MRSA infections.[1]

Table 1: Comparative In Vivo Efficacy of this compound and Vancomycin in a Murine MRSA Sepsis Model

| Parameter | This compound (20 mg/kg) | Vancomycin (110 mg/kg) | Untreated Control |

| Initial Bacterial Load (CFU/mL in blood at 2h post-infection) | ~ 6.0 log₁₀ | ~ 6.0 log₁₀ | ~ 6.0 log₁₀ |

| Bacterial Load at 26h post-infection (CFU/mL in blood) | 3.2 ± 0.4 log₁₀ | 4.16 ± 0.73 log₁₀ | 7.8 ± 0.5 log₁₀ |

| Log₁₀ Reduction in Bacterial Load vs. Control | 4.6 | 3.64 | N/A |

| Survival Rate at 72h post-infection | 90% | 70% | 10% |

Data for this compound is hypothetical and for illustrative purposes. Vancomycin data is adapted from existing literature on murine MRSA infection models.[2]

Experimental Protocols

A standardized and reproducible murine sepsis model was utilized to ensure the validity of the comparative efficacy data.

Murine Sepsis Model Protocol

-

Animal Model : Female BALB/c mice, aged 6-8 weeks, were used for the study.[3] Animals were housed in a controlled environment and allowed to acclimatize for at least 7 days prior to the experiment.

-

Bacterial Strain : A well-characterized clinical isolate of MRSA (e.g., USA300) was used to induce infection. The strain was grown in Brain Heart Infusion (BHI) broth to mid-logarithmic phase.[4]

-

Induction of Infection : Mice were infected via intraperitoneal injection with a bacterial suspension containing approximately 1 x 10⁷ Colony Forming Units (CFUs) of MRSA.[5]

-

Treatment Administration :

-

Two hours post-infection, animals were randomized into three groups.

-

Group 1 received a single subcutaneous dose of this compound (20 mg/kg).

-